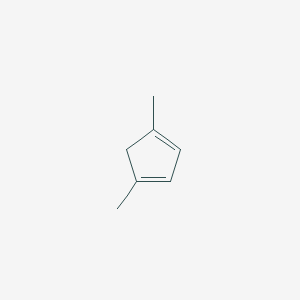

1,4-Dimethylcyclopenta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

5602-47-1 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

1,4-dimethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3 |

InChI Key |

PBCAWBWOXBDOMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethylcyclopenta 1,3 Diene and Its Analogues

Alkylation-Based Approaches for 1,4-Dimethylcyclopenta-1,3-diene Synthesis

A prevalent and direct method for synthesizing alkyl-substituted cyclopentadienes involves the alkylation of cyclopentadiene (B3395910) precursors. This approach leverages the notable acidity of the methylene (B1212753) protons of cyclopentadiene, which leads to the formation of the aromatic cyclopentadienyl (B1206354) anion.

Deprotonation-Alkylation Sequences of Cyclopentadiene Precursors

The synthesis typically begins with the deprotonation of cyclopentadiene. Cyclopentadiene is first obtained by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene (B1670491). escholarship.orgtamu.edu Due to its instability and tendency to re-dimerize at room temperature, freshly distilled cyclopentadiene must be used promptly. escholarship.orgtamu.edu

The deprotonation is accomplished using a strong base to form the cyclopentadienyl anion. A variety of bases can be employed, including alkali metals, sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi). google.com For instance, reacting cyclopentadiene with a base like potassium hydroxide (B78521) (KOH) in a suitable solvent can effectively generate the potassium cyclopentadienylide salt. escholarship.org This anion is a powerful nucleophile and can then be alkylated by reacting it with an appropriate alkylating agent, such as methyl iodide, to introduce methyl groups onto the ring. google.compearson.com The reaction of cyclopentadienylmagnesium bromide with iodomethane (B122720) is another pathway to produce methylcyclopentadiene (B1197316). google.com However, sequential alkylation is often necessary to produce disubstituted products like this compound, and this can lead to a mixture of isomers. arkat-usa.org

Influence of Base and Solvent Conditions on Reaction Selectivity

The choice of base and solvent is critical as it significantly influences the reaction's rate and selectivity. Deprotonation reactions are observed to proceed much more rapidly in dimethyl sulfoxide (B87167) (DMSO) compared to 1,2-dimethoxyethane. escholarship.org However, the high viscosity and oxidizing potential of DMSO can sometimes be disadvantageous. escholarship.org

The reaction conditions also affect the purity and yield of the final product. For example, using cyclopentadienyl Grignard reagents for alkylation can lead to high levels of impurities from the aqueous workup required to quench the reaction. google.com To circumvent this, methods have been developed that involve extracting the alkyl cyclopentadiene product with a hydrocarbon solvent such as pentane, hexane, or toluene, which can be advantageous for purifying long-chain derivatives that are difficult to distill. google.com The use of Lewis bases whose conjugated acid has a pKa ≤ -2.5 has also been explored for the alkylation of substituted cyclopentadienes. wipo.int

Dehydrogenation and Elimination Approaches in this compound Preparation

Alternative synthetic routes to this compound involve creating the diene system through dehydrogenation or elimination reactions from saturated or partially saturated precursors.

Catalytic Dehydrogenation of Cyclopentane (B165970) Derivatives

Catalytic dehydrogenation offers a method to convert a saturated cyclopentane ring into a cyclopentadiene. This process typically involves passing the vapors of a substituted cyclopentane over a heated metal catalyst. youtube.com For example, 1,4-dimethylcyclopentane can theoretically be dehydrogenated to form this compound. This type of reaction is an extension of the catalytic hydrogenation of alkenes, which is a thermodynamically favorable process. libretexts.org The reverse reaction, dehydrogenation, generally requires high temperatures and an active catalyst, such as platinum, palladium, or nickel, to overcome the activation energy barrier. libretexts.org

Recent bio-inspired routes have also been developed. One such two-step method produces methylcyclopentadiene (MCPD) from xylose or hemicellulose. nih.gov The process first creates cyclopentanone, which is then converted to MCPD through a cascade dehydrogenation/aldol (B89426) condensation/selective hydrodeoxygenation reaction over zinc molybdate (B1676688) catalysts when methanol (B129727) is introduced. nih.gov Catalytic desymmetrizing dehydrogenation of 4-substituted cyclohexanones has also been demonstrated, showcasing the potential for creating chiral cyclohexenones from ketone precursors. nih.gov

Extrusion Reactions and Retrocycloadditions for Diene Formation

Retro-Diels-Alder reactions provide a powerful method for generating dienes from cyclohexene (B86901) derivatives. wikipedia.org This reaction is the microscopic reverse of the Diels-Alder reaction and can be induced by heat. wikipedia.orgmasterorganicchemistry.com In a synthetic context, a stable Diels-Alder adduct can be formed and then, under thermal conditions, can decompose to release the desired diene and a volatile dienophile, such as ethylene (B1197577) or nitrogen. wikipedia.org This strategy is particularly useful for generating transient or highly reactive dienes. wikipedia.org For instance, dicyclopentadiene itself is cracked to monomeric cyclopentadiene via a retro-Diels-Alder reaction. tamu.edu This principle can be extended to substituted dicyclopentadiene derivatives to yield substituted cyclopentadienes. nih.gov The process can also be carried out in the presence of a "scavenger" molecule that reacts with the dienophile, driving the equilibrium towards the formation of the desired diene product. wikipedia.org

Elimination reactions are also employed. For example, a synthetic route starting from 4-ketocyclopentene derivatives involves reduction to an alcohol, replacement of the hydroxyl group with a leaving group, and subsequent base-induced elimination to form the cyclopentadiene ring. google.com Similarly, dehydrochlorination of 2,3-dichloro-1,4-dinitrobutane has been used to synthesize (1E,3E)-1,4-dinitro-1,3-butadiene, demonstrating the utility of elimination reactions for diene formation. mdpi.com

Advanced Synthetic Strategies for Substituted this compound Systems

Modern synthetic organic chemistry has introduced more sophisticated and versatile methods for preparing substituted cyclopentadiene systems, moving beyond simple alkylation and elimination.

One notable approach involves the use of zirconacyclopentadiene intermediates. uq.edu.au These are formed by the reductive coupling of two alkyne molecules with a zirconocene (B1252598) derivative. The resulting metallacycle can then undergo transmetalation with reagents like copper(I) chloride, followed by coupling with dihalo compounds to yield substituted cyclopentadienes. uq.edu.au

Ring-closing metathesis (RCM) has also emerged as a powerful tool. A systematic, three-step synthesis for 1,2-disubstituted cyclopentadienes begins with substituted alkynes, which undergo palladium-catalyzed haloallylation. The resulting bromodienes are then subjected to a rhodium-catalyzed cross-coupling, and the final cyclopentadiene ring is formed via a Grubbs I catalyzed RCM reaction. uq.edu.au

Other novel strategies include metal-mediated cyclizations. For instance, samarium diiodide (SmI2) has been used to promote the cyclodimerization of α,β-unsaturated ketones to form highly substituted cyclopentadienes, offering an alternative to methods that require expensive transition metals or produce low yields. Nickel/Lewis acid catalysis has been shown to achieve direct C-4 selective alkylation of pyridines, demonstrating the power of cooperative catalysis to control regioselectivity in the functionalization of heterocyclic rings, a strategy that could conceptually be adapted for other ring systems. acs.org

Table of Reaction Conditions for Alkylation-Based Synthesis

| Base/Catalyst | Solvent | Alkylating Agent | Precursor | Notes |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | 1,2-dimethoxyethane | Methylating Agent | Cyclopentadiene | General deprotonation procedure. escholarship.org |

| Strong Bases (e.g., n-BuLi) | Various (e.g., THF, ether) | Methyl Iodide | Cyclopentadiene | Common method for forming cyclopentadienyl anion. google.compearson.com |

| Grignard Reagent | Ether | Iodomethane | Cyclopentadiene | Can lead to impurities from aqueous workup. google.com |

| Lewis Base (pKa ≤ -2.5) | Not Specified | Alkylating Agent | Substituted Cyclopentadiene | Specialized catalytic alkylation. wipo.int |

Multi-step Syntheses via Cyclopentenone Intermediates

The construction of the this compound framework can be achieved through multi-step synthetic sequences that often proceed via a cyclopentenone intermediate. Such strategies allow for the controlled introduction of substituents onto the five-membered ring. While a direct, one-pot synthesis from a simple precursor is not common, logical pathways can be designed based on established organic transformations.

One plausible approach involves an intramolecular cyclization of a substituted 1,4-dicarbonyl compound, a strategy analogous to the well-known Paal-Knorr synthesis for furans and pyrroles. nih.govnih.gov In this context, the synthesis would commence with a suitably substituted hexane-2,5-dione precursor. An intramolecular aldol condensation can be induced under basic or acidic conditions to form a five-membered ring, yielding a substituted cyclopentenone.

Subsequent chemical modifications are then required to convert the cyclopentenone into the target diene. A general method for converting substituted cyclopentenone compounds into substituted cyclopentadiene compounds has been described. This typically involves the reduction of the ketone functionality to a secondary alcohol, followed by an elimination reaction (dehydration) to introduce the second double bond and form the conjugated diene system. brainly.com The reduction can be accomplished using various reducing agents, such as sodium borohydride. The subsequent elimination step is often acid-catalyzed. brainly.com

A representative, albeit generalized, multi-step synthesis is outlined below:

| Step | Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Intramolecular Aldol Condensation | 3-Methylhexane-2,5-dione | Base (e.g., NaOH) or Acid | 2,4-Dimethylcyclopent-2-en-1-one |

| 2 | Ketone Reduction | 2,4-Dimethylcyclopent-2-en-1-one | 1. NaBH42. H3O+ (workup) | 2,4-Dimethylcyclopent-2-en-1-ol |

| 3 | Dehydration/Elimination | 2,4-Dimethylcyclopent-2-en-1-ol | Acid catalyst (e.g., H2SO4), heat | This compound |

This table presents a conceptual synthetic pathway. The specific reagents and conditions would require experimental optimization.

This sequence provides a logical route to this compound, leveraging fundamental organic reactions and building upon patented strategies for the synthesis of substituted cyclopentadienes from cyclopentenone precursors. brainly.com

Preparation of Functionally Modified this compound Derivatives

The inherent reactivity of the conjugated diene system in this compound allows for its conversion into a variety of functionally modified derivatives. The electron-donating nature of the two methyl groups enhances the electron density of the π-system, influencing its reactivity in cycloaddition and electrophilic addition reactions.

Diels-Alder Cycloadditions:

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with electron-deficient alkenes (dienophiles). This reaction is a powerful tool for constructing bicyclic systems with a high degree of stereocontrol. The reaction with maleic anhydride (B1165640), for instance, yields a bicyclic adduct, forming two new carbon-carbon bonds in a single step. The methyl groups on the diene can influence the stereochemical outcome and reaction rate, sometimes introducing steric hindrance compared to unsubstituted cyclopentadiene.

Electrophilic Addition Reactions:

This compound can undergo electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr). In these reactions, the proton adds to the diene to form a resonance-stabilized allylic carbocation. The subsequent attack by the halide nucleophile can occur at two different positions, leading to a mixture of 1,2- and 1,4-addition products. masterorganicchemistry.com The ratio of these products can be influenced by reaction conditions such as temperature. At lower temperatures, the kinetically controlled product (often the 1,2-adduct) may predominate, while at higher temperatures, the thermodynamically more stable product (often the 1,4-adduct, which may have a more substituted double bond) can be favored. masterorganicchemistry.com This reactivity is analogous to that observed in other cyclic dienes, such as substituted cyclohexa-1,3-dienes. brainly.combrainly.com

The following table summarizes key functionalization reactions:

| Reaction Type | Reagent(s) | Product Type | Key Features |

| Diels-Alder Reaction | Maleic Anhydride | Bicyclic Anhydride Adduct | Forms a six-membered ring fused to the original five-membered ring. |

| Hydrohalogenation | HBr | Halogenated Cyclopentene | A mixture of 1,2- and 1,4-adducts is typically formed via an allylic carbocation intermediate. masterorganicchemistry.com |

| Palladium-Catalyzed Coupling | Aryl or Vinyl Halides (in the presence of a Pd catalyst and base) | Aryl- or Vinyl-substituted Cyclopentadienes | Allows for the formation of new C-C bonds at the diene framework. |

These functionalization methods highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of more complex molecular architectures.

Reaction Chemistry and Mechanistic Investigations of 1,4 Dimethylcyclopenta 1,3 Diene

Cycloaddition Reactions of 1,4-Dimethylcyclopenta-1,3-diene

This compound, a substituted derivative of cyclopentadiene (B3395910), actively participates in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. meta-synthesis.comwikipedia.org These reactions are characterized by a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, continuous transition state. alchemyst.co.ukudel.edu The inherent s-cis conformation of the diene system in the cyclopentadiene ring makes it particularly reactive in these transformations. libretexts.orglibretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high stereoselectivity. wikipedia.orgwiley-vch.de In this reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to generate a cyclohexene (B86901) derivative. wikipedia.org The reactivity of this compound in Diels-Alder reactions is influenced by the electronic nature of both the diene and the dienophile. Generally, the reaction is favored when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

The presence of methyl groups at the 1 and 4 positions of the cyclopentadiene ring significantly impacts the regioselectivity and stereoselectivity of the Diels-Alder reaction.

Electronic Effects: The methyl groups are electron-donating, increasing the electron density of the diene system. libretexts.orgmasterorganicchemistry.com This enhanced nucleophilicity makes the diene more reactive towards electron-poor dienophiles. libretexts.org The regioselectivity, or the orientation of the dienophile relative to the diene, is governed by the interaction of the frontier molecular orbitals (FMOs) of the reactants. alchemyst.co.uk Specifically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is typically dominant. alchemyst.co.uk The methyl groups raise the energy of the diene's HOMO, leading to a smaller energy gap with the dienophile's LUMO and a faster reaction rate. nih.gov

Steric Effects: The methyl groups also exert steric hindrance, which can influence the stereochemical outcome of the reaction. libretexts.org In Diels-Alder reactions involving cyclic dienes, two primary stereoisomeric products can be formed: the endo and exo adducts. libretexts.org The endo product is generally favored due to secondary orbital interactions, where the electron-withdrawing groups of the dienophile are oriented towards the developing diene π-system. libretexts.orglibretexts.org However, significant steric repulsion between the methyl groups of this compound and the substituents on the dienophile can favor the formation of the more sterically accessible exo product. libretexts.org

The stereochemistry of the dienophile is retained in the product; a cis-dienophile yields a cis-substituted cyclohexene, and a trans-dienophile gives a trans-substituted product. libretexts.orgmasterorganicchemistry.com Similarly, the relative positions of substituents on the diene determine the stereochemistry of the adduct. masterorganicchemistry.com

Table 1: Factors Influencing Diels-Alder Reactions of this compound

| Factor | Influence on Reaction |

| Electronic Effects of Methyl Groups | Electron-donating, increasing diene reactivity towards electron-poor dienophiles. libretexts.orgmasterorganicchemistry.com |

| Steric Effects of Methyl Groups | Can influence the endo/exo selectivity, potentially favoring the exo product due to steric hindrance. libretexts.org |

| Dienophile Substituents | Electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.org |

| Stereochemistry of Dienophile | Retained in the product (cis gives cis, trans gives trans). libretexts.orgmasterorganicchemistry.com |

| Stereochemistry of Diene | Relative positions of substituents are maintained in the adduct. masterorganicchemistry.com |

The development of asymmetric catalytic methods for the Diels-Alder reaction allows for the synthesis of enantiomerically enriched products, which is of great importance in medicinal chemistry and materials science. wiley-vch.denitrkl.ac.in Chiral Lewis acids are commonly employed as catalysts to control the enantioselectivity of the reaction. wiley-vch.debeilstein-journals.org These catalysts coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity, while creating a chiral environment that directs the approach of the diene. alchemyst.co.ukwiley-vch.de

For instance, chiral boron complexes have been utilized to catalyze the cycloaddition between cyclopentadiene and various dienophiles with high enantioselectivity. wiley-vch.de Similarly, chiral indium catalysts have shown effectiveness in promoting asymmetric Diels-Alder reactions. wiley-vch.de The choice of catalyst and reaction conditions, including the solvent, can significantly influence both the yield and the enantiomeric excess of the desired product. beilstein-journals.org While specific examples for this compound are not extensively detailed in the provided search results, the general principles of asymmetric catalysis in Diels-Alder reactions with substituted cyclopentadienes are well-established. wiley-vch.debeilstein-journals.org

Table 2: Asymmetric Catalysis in Diels-Alder Reactions

| Catalyst Type | General Role |

| Chiral Lewis Acids | Coordinate to the dienophile, lower its LUMO energy, and create a chiral environment to control enantioselectivity. alchemyst.co.ukwiley-vch.debeilstein-journals.org |

| Chiral Brønsted Acids | Have been shown to be effective catalysts for aza-Diels-Alder reactions involving imino-dienophiles. beilstein-journals.orgnih.gov |

Beyond the well-known [4+2] cycloadditions, substituted cyclopentadienes can participate in other types of pericyclic reactions. These include [2+2] cycloadditions and sigmatropic rearrangements. While [2+2] cycloadditions between two alkenes are less common, they can occur under specific conditions, often proceeding through a stepwise mechanism. rsc.org Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. alchemyst.co.uk For example, cyclopentadiene itself can undergo a nitrkl.ac.inrsc.org-sigmatropic hydrogen shift. rsc.org

Another relevant transformation is the retro-Diels-Alder reaction, which is the microscopic reverse of the Diels-Alder reaction and becomes favorable at high temperatures. wikipedia.org This process can be used to regenerate the diene and dienophile from the adduct. meta-synthesis.com

Diels-Alder [4+2] Cycloadditions with Dienophiles

Coordination Chemistry of this compound as a Ligand

The deprotonated form of this compound, the 1,4-dimethylcyclopentadienyl anion, is a versatile ligand in organometallic chemistry. nitrkl.ac.inlibretexts.org This ligand can coordinate to metal centers in various ways, influencing the structure, stability, and reactivity of the resulting metal complexes. nitrkl.ac.in

Hapticity, denoted by the Greek letter η (eta), describes the number of contiguous atoms in a ligand that are bonded to a metal center. fiveable.mecam.ac.ukwikipedia.org The dimethylcyclopentadienyl ligand can exhibit different hapticities, leading to a variety of coordination modes.

η⁵ (Pentahapto): This is the most common binding mode for cyclopentadienyl (B1206354) ligands, where all five carbon atoms of the ring are bonded to the metal. libretexts.orglibretexts.org This mode of coordination is found in well-known sandwich compounds like ferrocene. wikipedia.org The resulting complexes are often very stable. nitrkl.ac.in

η³ (Trihapto) and η¹ (Monohapto): Less commonly, the dimethylcyclopentadienyl ligand can bind to a metal through three or one carbon atom, respectively. libretexts.org Changes in hapticity can occur during chemical reactions, for example, to accommodate the addition of another ligand to the metal center. wikipedia.org

The specific hapticity adopted by the ligand can be influenced by both electronic and steric factors, such as the nature of the metal and the other ligands present in the complex. cam.ac.uknih.gov The different binding modes can often be distinguished using techniques like ¹H NMR spectroscopy. libretexts.org

Table 3: Common Hapticities of Cyclopentadienyl Ligands

| Hapticity | Description |

| η⁵ | All five carbon atoms of the ring are bonded to the metal center. libretexts.org |

| η³ | Three contiguous carbon atoms of the ring are bonded to the metal center. libretexts.org |

| η¹ | A single carbon atom of the ring is bonded to the metal center. libretexts.org |

Synthesis and Characterization of Organometallic Complexes Incorporating this compound

While the synthesis of cyclopentadienyl (Cp) metal complexes is a cornerstone of organometallic chemistry, specific examples detailing the synthesis and, crucially, the full characterization of complexes featuring the this compound ligand are not readily found in the current body of scientific literature. Generally, such complexes are prepared through several common pathways. numberanalytics.com These methods include the reaction of a metal halide with a salt of the cyclopentadienyl anion (e.g., sodium or lithium 1,4-dimethylcyclopentadienide), direct reaction of the diene with a metal carbonyl complex, or through ligand exchange reactions. numberanalytics.comacs.org

The characterization of the resulting organometallic complexes would typically involve a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to confirm the structure of the ligand and its coordination to the metal center. Infrared (IR) spectroscopy is particularly useful for complexes containing carbonyl ligands, as the C-O stretching frequencies provide insight into the electronic environment of the metal center. For crystalline solids, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths and angles.

Table 1: Expected Characterization Data for a Hypothetical [M(η⁵-1,4-Me₂C₅H₃)Lₙ] Complex

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Resonances for methyl protons and ring protons. Chemical shifts would depend on the metal and other ligands. | Confirmation of ligand structure and purity. |

| ¹³C NMR | Resonances for methyl carbons and ring carbons. | Further confirmation of the ligand framework. |

| IR Spectroscopy | Characteristic C-H and C=C stretching frequencies of the cyclopentadienyl ring. For carbonyl complexes, strong M-CO bands. | Information on the bonding and electronic properties of the complex. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the complex. | Determination of molecular weight and confirmation of composition. |

| X-ray Crystallography | Precise bond lengths, bond angles, and overall molecular geometry. | Unambiguous structural elucidation. |

The lack of specific published data for organometallic complexes of this compound prevents the compilation of a concrete data table. Research in this area would be valuable to compare the steric and electronic effects of the 1,4-dimethyl substitution pattern with other, more studied, dimethylcyclopentadienyl isomers.

Role of this compound Ligands in Catalytic Cycles

Substituted cyclopentadienyl ligands are integral to many catalytic processes, influencing the activity, selectivity, and stability of the metal catalyst. nih.gov The electronic and steric properties of the ligand can be fine-tuned by the nature and position of the substituents. Electron-donating groups, such as methyl groups, generally increase the electron density at the metal center. This can, for example, enhance the catalytic activity of late transition metals in reactions like hydrogenation. nih.gov Conversely, the steric bulk of the ligand can create a specific pocket around the metal, influencing the stereoselectivity of a reaction.

In the context of a hypothetical catalytic cycle involving a 1,4-dimethylcyclopentadienyl complex, the ligand would primarily act as a spectator ligand, remaining coordinated to the metal throughout the cycle and modulating its reactivity. For instance, in olefin polymerization catalyzed by early transition metal complexes (e.g., of titanium or zirconium), the substituents on the cyclopentadienyl ring can affect the rate of monomer insertion and the properties of the resulting polymer.

However, a detailed discussion of the specific role of this compound ligands in any particular catalytic cycle is hampered by the absence of dedicated studies in the scientific literature. While the general principles of cyclopentadienyl-based catalysis are well-established, specific experimental data for this ligand is required for a thorough analysis.

Electrophilic and Nucleophilic Reactions of this compound

Addition Reactions to the Diene System

Conjugated dienes, including this compound, are known to undergo electrophilic addition reactions. The addition of an electrophile (E-Nu) can lead to two possible products: the 1,2-adduct and the 1,4-adduct. The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on the reaction conditions, particularly the temperature. Lower temperatures typically favor the formation of the kinetic product (often the 1,2-adduct), while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product (often the 1,4-adduct).

For this compound, the initial protonation by an electrophile like HBr would preferentially occur at a position that leads to the most stable carbocation. The presence of electron-donating methyl groups at the 1 and 4 positions would influence the stability of the possible allylic carbocation intermediates. A plausible reaction would involve protonation at C2 (or C3) to generate a tertiary allylic carbocation, which would be highly stabilized. Subsequent attack by the nucleophile (e.g., Br⁻) at either end of the allylic system would yield the 1,2- and 1,4-addition products.

Table 2: Potential Products of Electrophilic Addition to this compound

| Reagent | Product Type | Plausible Product Structure(s) |

| HBr | 1,2-addition | 2-Bromo-1,4-dimethyl-3-cyclopentene |

| HBr | 1,4-addition | 5-Bromo-1,4-dimethyl-1-cyclopentene |

| Br₂ | 1,2-addition | 3,4-Dibromo-1,4-dimethyl-1-cyclopentene |

| Br₂ | 1,4-addition | 1,4-Dibromo-1,4-dimethyl-2-cyclopentene |

Substitution and Functionalization of the Cyclopentadiene Ring

The functionalization of the cyclopentadiene ring in this compound can occur at several positions. One common reaction for cyclopentadienes is deprotonation at the methylene (B1212753) (CH₂) group to form the corresponding cyclopentadienyl anion. This anion is aromatic and highly nucleophilic, and can be reacted with a variety of electrophiles to introduce new substituents at the 5-position.

Alternatively, substitution reactions could potentially target the methyl groups. While challenging, methods for the functionalization of C-H bonds in methyl groups of complex molecules are an active area of research. Such reactions could involve radical-based processes or directed metal-catalyzed C-H activation.

Specific literature on the substitution and functionalization of this compound is scarce. General methods for the alkylation of cyclopentadienes are known, which typically proceed via the cyclopentadienyl anion. sci-hub.se However, detailed studies exploring the scope and limitations of these reactions specifically for the 1,4-dimethyl isomer are not available.

Computational and Theoretical Insights into 1,4 Dimethylcyclopenta 1,3 Diene

Quantum Chemical Studies on the Electronic Structure and Reactivity of 1,4-Dimethylcyclopenta-1,3-diene

This compound is a cyclic diene derivative featuring a cyclopentadiene (B3395910) structure with methyl groups at the 1- and 4-positions. Its chemical behavior, particularly in concerted reactions, is significantly influenced by its electronic properties, which can be elucidated through quantum chemical studies. The conjugated π-system, combined with the electronic effects of the methyl substituents, makes it a subject of interest for theoretical analysis.

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are governed by the principle of conservation of orbital symmetry. libretexts.org Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the analysis of these reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. numberanalytics.com For a reaction to be thermally allowed, the HOMO of one reactant must have compatible symmetry with the LUMO of the other, leading to a stabilizing bonding interaction in the transition state. msu.edu

In the context of this compound, the two methyl groups are electron-donating. This has a pronounced effect on its frontier orbitals. The methyl groups stabilize the diene system and increase the energy of the HOMO, making the compound more nucleophilic compared to unsubstituted cyclopentadiene. This enhanced nucleophilicity promotes its participation in reactions like the Diels-Alder cycloaddition, a [4+2] cycloaddition where the diene reacts with an electron-deficient dienophile. masterorganicchemistry.com The reaction proceeds through the interaction of the diene's HOMO with the dienophile's LUMO. numberanalytics.com The electron-donating nature of the methyl groups raises the diene's HOMO energy, reducing the HOMO-LUMO energy gap between the reactants and accelerating the reaction.

| Orbital | Description | Influence of Methyl Groups |

| HOMO | The highest energy molecular orbital containing electrons. In a diene, it acts as the electron donor in Diels-Alder reactions. | Energy is increased, enhancing the diene's nucleophilicity and reactivity. |

| LUMO | The lowest energy molecular orbital without electrons. | Energy is slightly affected, but the primary effect on reactivity is through the HOMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO of the diene and the LUMO of a reaction partner (dienophile). | Decreased, leading to a more favorable interaction and a faster reaction rate. |

This table provides a conceptual overview based on FMO theory principles.

A theoretical analysis of reactions with substituted dienes shows that substituents influence transition state stabilization through a combination of steric, mesomeric, inductive, and polarizability effects. nih.gov These factors act primarily by facilitating the electron transfer between the diene and its reaction partner. nih.gov In the case of this compound, the electron-donating methyl groups stabilize the positive charge that develops on the diene moiety in the transition state of a normal-electron-demand Diels-Alder reaction, thereby lowering the activation barrier.

For example, in a reaction with an electron-deficient dienophile like maleic anhydride (B1165640), the reaction is expected to be exergonic and proceed through a well-defined transition state. Computational studies on the analogous reaction of unsubstituted cyclopentadiene with maleic anhydride show a Gibbs free energy of activation (ΔG‡) of approximately 24 kcal/mol and a Gibbs free energy of reaction (ΔG°) of about -19 kcal/mol, which drives the reaction toward the product. The presence of methyl groups on the this compound would be expected to further lower the activation barrier.

| Parameter | Description | Value for Analogous System (Cyclopentadiene + Maleic Anhydride) | Expected Influence of 1,4-Dimethyl Substitution |

| ΔG‡ | Gibbs Free Energy of Activation | ~24 kcal/mol | Lowered due to electronic stabilization from methyl groups. |

| ΔG° | Gibbs Free Energy of Reaction | ~ -19 kcal/mol | Minor change, reaction remains highly exergonic. |

| Transition State | The highest energy point on the reaction coordinate. | A concerted, asynchronous structure. | Stabilized by electron-donating methyl groups. |

This table presents data for an analogous system to illustrate the energetic profile of a typical Diels-Alder reaction.

Molecular Modeling of Intermolecular Interactions Involving this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the adsorption of molecules onto surfaces. While specific DFT studies on the adsorption of this compound on nanomaterials are not widely available, the principles can be understood from studies on similar molecules. For instance, DFT calculations have been used to examine the adsorption mechanisms of organosulfur compounds on gold nanoparticle surfaces. elsevierpure.com

The adsorption of this compound on a nanomaterial surface, such as graphene or a transition metal surface, would be governed by the interactions between the molecule's π-system and the electronic states of the surface. DFT calculations can predict the optimal adsorption geometry, binding energy, and the nature of the electronic charge transfer between the molecule and the substrate. The calculations would reveal whether the adsorption is physisorption (dominated by weaker van der Waals forces) or chemisorption (involving the formation of new chemical bonds). The methyl groups would introduce steric constraints and could influence the orientation of the molecule relative to the surface.

The intermolecular forces responsible for the adsorption of this compound onto a surface are multifaceted. The key interactions include dispersion forces (a component of van der Waals forces) and π-interactions.

π-Interactions: The conjugated π-system of the cyclopentadiene ring can interact strongly with various surfaces. On a graphitic surface, this would manifest as a π-π stacking interaction, where the π-orbitals of the diene overlap with the delocalized π-system of the graphene sheet. mdpi.com On a metal surface, the interaction would be between the molecule's π-orbitals and the metal's d-orbitals, which can lead to stronger binding.

Dispersion Forces: These are attractive forces arising from temporary fluctuations in electron density and are crucial for the physisorption of molecules. For a nonpolar molecule like this compound, dispersion forces would constitute a significant portion of the binding energy to a surface, particularly non-metallic ones. The lateral van der Waals interactions between adjacent adsorbed molecules can also play a role in the formation of ordered self-assembled monolayers on the surface. elsevierpure.com

DFT calculations that properly account for dispersion (e.g., through functionals like M06-2X or with dispersion corrections like DFT-D) are essential for accurately modeling these interactions and predicting the stability and structure of the adsorbed layer. mdpi.com

| Interaction Type | Description | Relevance to this compound Adsorption |

| π-π Stacking | An attractive, noncovalent interaction between aromatic or conjugated π-systems. mdpi.com | Dominant interaction on graphitic or other π-rich surfaces. |

| π-d Interaction | Interaction between the molecule's π-orbitals and the d-orbitals of a transition metal surface. | Can lead to stronger chemisorption on metallic nanomaterials. |

| Dispersion (van der Waals) | Weak electrostatic forces arising from induced dipoles. elsevierpure.com | A primary contributor to physisorption on any surface; important for intermolecular stabilization in adsorbed layers. |

| Steric Effects | Repulsive interactions due to the spatial arrangement of atoms. | The methyl groups can influence the molecule's orientation and packing density on the surface. |

This table summarizes the key intermolecular forces involved in the surface adsorption of this compound.

Strategic Applications of 1,4 Dimethylcyclopenta 1,3 Diene in Advanced Organic Synthesis

Utilization as a Building Block in the Construction of Complex Organic Architectures

The primary application of 1,4-dimethylcyclopenta-1,3-diene as a building block lies in its role as a diene in the Diels-Alder reaction. wikipedia.orgnih.gov This [4+2] cycloaddition reaction is a powerful and reliable method for forming six-membered rings, often with a high degree of stereochemical control. wikipedia.org The fixed s-cis conformation of the double bonds in the cyclopentadiene (B3395910) ring system makes it exceptionally reactive compared to acyclic dienes, which must adopt this conformation before reacting. libretexts.orgnih.gov

In the Diels-Alder reaction, this compound reacts with a dienophile (an alkene or alkyne) to create a bicyclic adduct. youtube.com The presence of the methyl groups at the 1- and 4-positions influences the regioselectivity and stereoselectivity of the cycloaddition, providing a pathway to specific, complex three-dimensional structures. This controlled formation of multiple carbon-carbon bonds in a single step is highly efficient and is a cornerstone of synthetic strategies aimed at natural products and other intricate organic molecules. wikipedia.org The resulting bicyclic systems can then be further functionalized, using the newly formed ring system as a scaffold to build even greater molecular complexity.

Precursor in the Development of Tailored Polymeric Materials

This compound is a valuable monomer for the synthesis of specialized polymers through coordination polymerization. mdpi.commdpi-res.com The polymerization of conjugated dienes like this one can be precisely controlled to produce polymers with specific microstructures, which in turn dictate the material's physical and chemical properties. mdpi.com

The use of specific catalyst systems, particularly those based on rare-earth metals (like neodymium, lanthanum) and transition metals (like cobalt, nickel, copper), allows for high control over the stereochemistry of the polymer chain. mdpi.commdpi.comresearchgate.net This control enables the selective synthesis of polymers with high cis-1,4, trans-1,4, or syndiotactic-1,2 content. For instance, high cis-1,4-polybutadiene is a high-performance rubber, while trans-1,4-polydienes are often used for their crystallinity. mdpi.com The methyl substituents on the cyclopentadiene ring of this compound would modify the properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength, compared to polymers made from unsubstituted cyclopentadiene or other dienes. A patent has been granted for the continuous production of cyclopentadiene polymers, indicating their commercial relevance. google.com

Table 1: Catalyst Systems for Stereospecific Diene Polymerization

| Catalyst System Components | Target Polymer Microstructure | Monomer Example(s) | Reference(s) |

| Neodymium (Nd) Pre-catalyst + Aluminum Activator | High cis-1,4 | Butadiene, Isoprene | mdpi.comresearchgate.net |

| Cobalt Complexes + Methylaluminoxane (MAO) | High cis-1,4 or syndiotactic-1,2 | Butadiene, Isoprene | researchgate.net |

| Iron Dihalide-Bipyridine Complexes + MAO | cis-η4 coordination, anti η3-allyl insertion | Butadiene, Isoprene | mdpi.com |

| Copper Dichloride-Bipyridine + MAO | Syndiotactic 1,2 (Butadiene), Syndiotactic 3,4 (Isoprene) | Butadiene, Isoprene | mdpi.com |

| Rare Earth Tetramethylaluminates + AlEt₂Cl | High cis-1,4 | Isoprene, Butadiene | mdpi.com |

Enabling Reagent in Stereoselective Synthesis

The rigid structure and defined reactivity of this compound make it an important reagent for enabling stereoselective synthesis. Stereoselectivity, the control of the three-dimensional arrangement of atoms, is critical in modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds.

The most significant contribution of this compound to stereoselective synthesis is through the Diels-Alder reaction. wikipedia.org The reaction proceeds through a cyclic transition state, and the stereochemistry of the dienophile is retained in the product. Furthermore, the reaction of cyclic dienes like this one typically favors the formation of the endo product, providing a predictable stereochemical outcome. youtube.com This principle allows chemists to set multiple stereocenters in a single, predictable step.

Beyond cycloadditions, the stereoselective polymerization of this compound is a key application. mdpi.comresearchgate.net As detailed in the previous section, the choice of catalyst dictates the stereochemical makeup of the resulting polymer chain. mdpi.commdpi.com The ability to generate highly regular polymer structures (e.g., isotactic, syndiotactic, or specific cis/trans isomers) is a direct result of the interplay between the monomer structure, the catalyst, and the reaction conditions. mdpi.comnih.gov This level of control is essential for producing materials with precisely defined and reproducible properties.

Emerging Applications in Novel Nanofiller Design

An emerging area of interest is the potential use of polymers derived from this compound in the design of advanced nanocomposites, specifically as components in novel nanofiller systems. Polymer nanocomposites, which incorporate nanoscale fillers into a polymer matrix, are a major focus of materials science. nih.gov

Polymers with conjugated backbones, such as those that can be produced from the ring-opening metathesis polymerization (ROMP) of cyclopentadiene derivatives, can exhibit interesting electronic and optical properties. While this compound itself is typically polymerized via coordination chemistry, related cyclopentadiene-based polymers are being explored for various applications. The integration of nanofillers, such as metallic nanoparticles, carbon nanotubes, or 2D materials like graphene and molybdenum disulfide (MoS₂), into a polymer matrix can lead to materials with enhanced mechanical strength, thermal stability, and electrical conductivity. nih.govnih.gov

The development of hybrid composite materials that combine the specific properties of a polymer derived from this compound with the functionalities of inorganic or organic nanoparticles is a promising strategy. nih.gov Such composites could be designed for applications in areas like dielectric energy storage, where 2D nanofillers have been shown to improve the permittivity and dielectric strength of polymer films. nih.govuh.edu The polymer matrix in these systems does more than just host the filler; its intrinsic properties can synergize with the nanofiller to create materials with superior performance.

Future Directions and Unexplored Avenues in 1,4 Dimethylcyclopenta 1,3 Diene Research

Novel Synthetic Routes and Scalable Production Methodologies

Current synthetic strategies for 1,4-Dimethylcyclopenta-1,3-diene often rely on the alkylation of cyclopentadiene (B3395910). While effective at a lab scale, these methods can present challenges for large-scale production, including the handling of pyrophoric reagents and the need for stringent anhydrous conditions. Future research is poised to address these limitations by developing more efficient, safer, and scalable synthetic protocols.

One promising direction is the development of one-pot synthesis methods. Such procedures, which combine multiple reaction steps without the isolation of intermediates, can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis for 1,2,3,4,5-Pentacarbomethoxycyclopentadiene has been developed that operates at ambient temperature and avoids complex purification, delivering the product within 24 hours. nih.gov A similar approach for this compound could streamline its production.

Furthermore, the adaptation of existing scalable processes for related cyclic compounds offers a clear path forward. Research into the pilot-scale production of dimethyl 1,4-cubanedicarboxylate has demonstrated the successful implementation of a multi-gram, partially telescoped, 8-step process with minimal purification of intermediates. researchgate.net Applying these principles of process optimization and reaction telescoping could lead to robust and economically viable manufacturing of this compound.

Discovery of Unprecedented Reactivity Patterns and Transformations

The conjugated π-system of this compound makes it an active participant in cycloaddition reactions, most notably the Diels-Alder reaction. However, the full scope of its reactivity is far from exhausted. Future investigations will likely focus on uncovering novel transformations and reactivity patterns that leverage the unique electronic and steric properties conferred by the two methyl groups.

An area ripe for exploration is the diene's participation in unconventional cycloaddition reactions. For example, research on 5,6-unsubstituted 1,4-dihydropyridines has revealed unique reactivity in Huisgen 1,4-dipolar cycloadditions, leading to complex nitrogen-containing heterocycles without the need for a catalyst. beilstein-journals.org Investigating whether this compound can engage in similar unprecedented cycloaddition pathways with various dipolarophiles could yield novel heterocyclic scaffolds of potential pharmaceutical or material interest.

Moreover, the synthesis of highly strained molecules like 1,3-dimethylcyclobutadiene within confined spaces (e.g., crystalline matrices) showcases how reaction environments can be manipulated to achieve unprecedented outcomes. nih.gov Exploring the reactivity of this compound under similar non-traditional conditions, such as in the solid state or within supramolecular cages, could lead to the discovery of new, kinetically favored products that are inaccessible through conventional solution-phase chemistry.

Advanced Computational Predictions and Experimental Validation

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating discovery. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and the mechanisms of its transformations, guiding experimental efforts toward the most promising avenues.

Future computational work will likely employ Density Functional Theory (DFT) and other high-level theoretical methods to predict the feasibility and outcomes of new reactions. For instance, computational studies have already been used to estimate the activation energy and thermodynamics of Diels-Alder reactions for analogous cyclopentadiene systems. This approach can be expanded to model more complex and unknown transformations of this compound. A comprehensive computational study on compounds like (1E,3E)-1,4-dinitro-1,3-butadiene has demonstrated the power of using DFT to analyze reactivity and propose future applications as a building block in the synthesis of carbo- and heterocyclic systems. mdpi.com

A key research direction will be the use of computational modeling to predict how modifications to the diene's structure or the introduction of various catalysts might influence its reactivity. These in silico experiments can rapidly screen numerous possibilities, identifying the most promising candidates for experimental validation. This predictive power minimizes the need for extensive empirical screening, saving time and resources while fostering innovation in the application of this compound.

Integration of this compound in Multicomponent Reactions and Flow Chemistry

To enhance the synthetic utility and industrial applicability of this compound, future research will increasingly focus on its integration into modern synthetic platforms like multicomponent reactions (MCRs) and continuous flow chemistry.

MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient means of generating molecular complexity. The development of MCRs involving 5,6-unsubstituted 1,4-dihydropyridines to produce complex fused-ring systems highlights the potential for such strategies. beilstein-journals.org Designing novel MCRs that incorporate this compound as a key building block could provide rapid access to diverse libraries of complex molecules.

Q & A

Q. How do substituents influence the adsorption properties of this compound on graphene surfaces?

- Methodological Answer : Perform DFT calculations to model adsorption energies (Eads) and equilibrium distances (d) between the compound and graphene. Compare with derivatives like 5-propyl-1,4-dimethylcyclopenta-1,3-diene (Eads = -56.5 kJ/mol, d = 3.46 Å) to assess alkyl chain effects. Use van der Waals-corrected functionals (e.g., DFT-D3) for accuracy .

Q. What mechanistic insights can quantum chemical modeling provide for cyclization reactions involving this compound?

- Methodological Answer : Construct potential energy surfaces (PES) using software like Gaussian or ORCA. Analyze transition states and intermediates via unrestricted Hartree-Fock (UHF) or restricted methods (RHF). For example, study biradical intermediates in cyclization with methyl acrylate, as modeled in analogous diene systems .

Q. How can electronic communication between this compound and acceptor moieties be experimentally validated?

- Methodological Answer : Synthesize donor-acceptor conjugates (e.g., Subphthalocyanine-TCBD systems) and use steady-state absorption/fluorescence spectroscopy to track charge transfer. Electrochemical studies (cyclic voltammetry) can quantify HOMO-LUMO gaps. Variable-temperature NMR can resolve stereoisomer dynamics in chiral derivatives .

Q. What methodologies are suitable for evaluating the sustainability of synthetic routes to this compound?

- Methodological Answer : Apply life cycle assessment (LCA) to compare biobased vs. petrochemical pathways. Use metrics like energy consumption, carbon footprint, and solvent toxicity. For early-stage assessments, integrate techno-economic analysis (TEA) with environmental impact scores, as demonstrated for but-1,3-diene production .

Q. How can researchers resolve stereoisomerism and dynamic interconversion in functionalized this compound derivatives?

- Methodological Answer : Use variable-temperature (VT) NMR to detect stereoisomers at low temperatures (e.g., -40°C in chlorinated solvents). Determine interconversion kinetics via line-shape analysis or EXSY experiments. For chiral derivatives, chiral HPLC or circular dichroism (CD) spectroscopy can isolate and characterize enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.